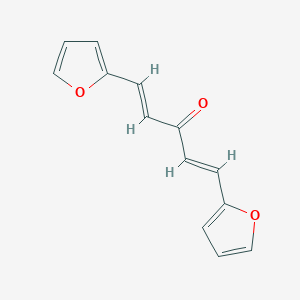
Difurfurylideneacetone
Übersicht
Beschreibung
Difurfurylideneacetone, also known as 1,5-Bis(2-furyl)-1,4-pentadien-3-one, is a chemical compound with the molecular formula C13H10O3 . It has a molar mass of 214.22 .
Molecular Structure Analysis
The molecular structure of Difurfurylideneacetone consists of 13 Carbon atoms, 10 Hydrogen atoms, and 3 Oxygen atoms . The molecule contains a total of 26 atoms . More detailed information about the molecular structure was not found in the search results.Chemical Reactions Analysis
The hydrogenation of Difurfurylideneacetone on a skeletal Ni-Ti-Al catalyst at atmospheric pressure proceeds nonselectively . The rate of hydrogenation in both aprotic and protic solvents increases as their overall electrophilicity increases . The process is realized selectively under hydrogen pressure .Physical And Chemical Properties Analysis
Difurfurylideneacetone has several physical and chemical properties that have been critically evaluated . These include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, critical density, density as a function of temperature, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, viscosity, and thermal conductivity .Wissenschaftliche Forschungsanwendungen
Thermal Polymerization
Difurfurylideneacetone (DIFA) has been studied for its susceptibility to thermal polymerization. Calorimetric studies reveal that the oxidation process occurs only on the crystal surface. X-ray structural studies of DIFA crystals indicate that solid-phase thermal polymerization occurs in the crystal matrix, specifically through one of the molecule's ethylenic bonds under topochemical control (Aliev et al., 1991).
Influence on Crosslinking
Research on the fractional composition of difurfurylideneacetone oligomer synthesized with o-phosphoric acid shows that ionic catalysts introduced during oligomerization accelerate the transformation of the furane ring and double bonds via a Diels-Alder reaction. This results in the oligomer having a higher content of reactive products capable of forming dense network crosslinked structures (Makina et al., 1981).
Catalytic Hydrogenation
The hydrogenation of DIFA on a skeletal Ni-Ti-Al catalyst at atmospheric pressure is nonselective. The rate of hydrogenation varies with the electrophilicity of solvents. Under hydrogen pressure, the process becomes selective, and the type of solvent can influence the nature of the catalyzate (Mat'yakubov & Mamatov, 1981).
Hydrodeoxygenation for Bio-Jet Fuel
Difurfurylideneacetone, produced from the aldol condensation of furfural, is used as a renewable feedstock for bio-jet fuel range hydrocarbons via hydrodeoxygenation (HDO) process. The reaction using Ni/SiO2-ZrO2 catalysts shows significant activity and selectivity towards the formation of bio-jet fuel range hydrocarbons (Zitouni et al., 2021).
Application in Polymer Science
Research involving dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes indicates potential applications in drug release systems and tissue engineering. These compounds exhibit low toxicity at certain concentrations and are used to study the hydrolytic degradation of PLA membranes (Blanco et al., 2020).
Solvent Influence on Hydrogenation
The hydrogenation of furfurylideneacetone on skeletal nickel catalysts is influenced by pressure, temperature, and the nature of the solvent. The process tends to follow two directions, forming different compounds based on these conditions (Kozhevnikov et al., 1974).
Safety And Hazards
Zukünftige Richtungen
The future directions of Difurfurylideneacetone research could involve its application as an active diluent for epoxy resins fabrication . The prepared resins decrease the compositions viscosity without deteriorating the polymers thermomechanical properties . The application of the developed systems open possibilities to prepare heat-resistant polymer composites based on the vegetable biorenewable source without pressure reactor molding .
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOFLVNFEPIPIW-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061265 | |
| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difurfurylideneacetone | |
CAS RN |
886-77-1 | |
| Record name | Difurfurylideneacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-di-2-furylpenta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



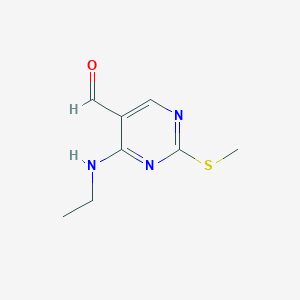
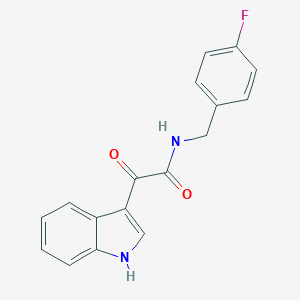
![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)
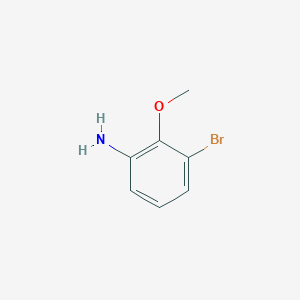
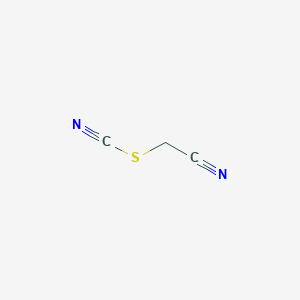
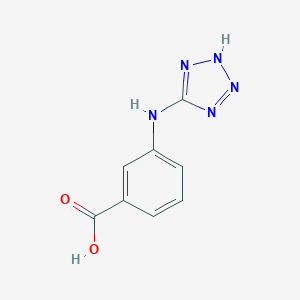
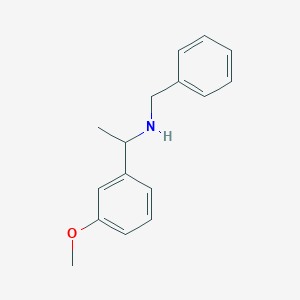
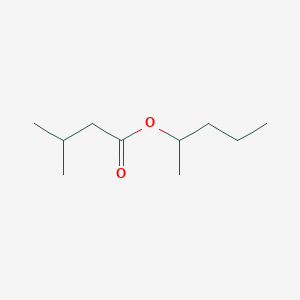
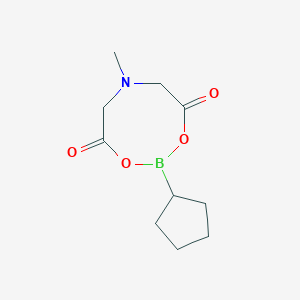
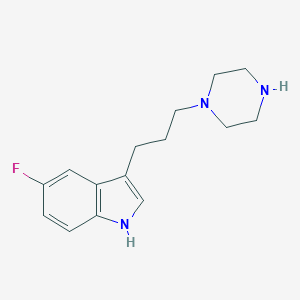
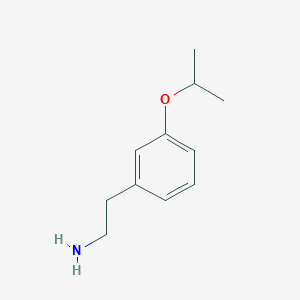
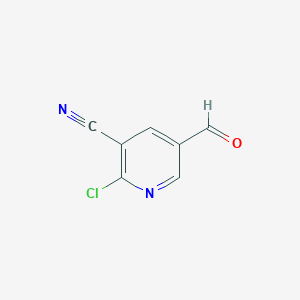
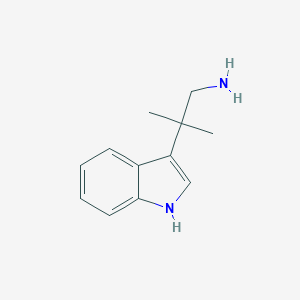
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)